molecular formula C10H9Cl B2445274 5-chloro-1-methylene-2,3-dihydro-1H-indene CAS No. 711017-66-2

5-chloro-1-methylene-2,3-dihydro-1H-indene

Cat. No.: B2445274
CAS No.: 711017-66-2
M. Wt: 164.63
InChI Key: ASZBKMVEALGBDE-UHFFFAOYSA-N
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Description

5-chloro-1-methylene-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H9Cl It is a derivative of indene, characterized by the presence of a chlorine atom at the 5th position and a methylene group at the 1st position

Safety and Hazards

The safety information for “5-chloro-1-methylene-2,3-dihydro-1H-indene” includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methylene-2,3-dihydro-1H-indene typically involves multi-step reactions starting from simpler organic moleculesThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methylenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methylene-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-chloro-1-oxo-2,3-dihydro-1H-indene, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

5-chloro-1-methylene-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methylene-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-methylidene-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl/c1-7-2-3-8-6-9(11)4-5-10(7)8/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZBKMVEALGBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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